molecular formula C12H25ClN2O2 B11926161 tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride CAS No. 1203301-84-1

tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11926161
CAS No.: 1203301-84-1
M. Wt: 264.79 g/mol
InChI Key: STAKNWUZSICGDX-UHFFFAOYSA-N
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Description

tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride (CAS: 1217448-65-1) is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protective group at the 1-position and a propyl substituent at the 3-position of the piperazine ring, with a hydrochloride salt enhancing its solubility and stability. Its molecular formula is C₁₂H₂₄N₂O₂·HCl, and it has a molecular weight of 264.79 g/mol . This compound is widely utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting neurological and metabolic disorders. The Boc group facilitates selective deprotection during synthetic workflows, while the propyl chain influences lipophilicity and binding affinity in drug-receptor interactions .

Properties

CAS No.

1203301-84-1

Molecular Formula

C12H25ClN2O2

Molecular Weight

264.79 g/mol

IUPAC Name

tert-butyl 3-propylpiperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H

InChI Key

STAKNWUZSICGDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Chemical Reactions Analysis

Boc Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free piperazine hydrochloride salt. Common deprotection methods include:

Reaction Conditions Products Key Observations
HCl (4M in dioxane, 2–4 h) Piperazine-3-propyl hydrochlorideQuantitative yield; retains stereochemistry
Trifluoroacetic acid (TFA) Deprotected piperazine trifluoroacetate saltFaster reaction (<30 min)

Mechanistic Insight : Protonation of the carbamate oxygen facilitates elimination of CO₂ and isobutylene, generating the secondary amine . The reaction efficiency depends on steric effects from the 3-propyl substituent .

Nucleophilic Substitution at the Piperazine Nitrogen

The secondary amine (after Boc removal) participates in alkylation/acylation reactions:

Reagent Product Yield Application
Acetyl chloride N-Acetyl-piperazine-3-propyl derivative75–80%Synthesis of sEH inhibitors
Methyl iodide (K₂CO₃, DMF) N-Methyl-piperazine-3-propyl hydrochloride65%Bioactive intermediate
Benzyl chloroformate N-Cbz-protected piperazine82%Peptide coupling precursor

Steric Considerations : The 3-propyl group hinders reactions at the adjacent nitrogen, favoring substitutions at the less hindered N-1 position .

Catalytic Hydrogenation

The piperazine ring remains stable under hydrogenation conditions, but the propyl chain may undergo reduction if unsaturated:

Catalyst Conditions Outcome
Pd/C (10% w/w) H₂ (1 atm), EtOH, 25°CNo ring saturation; propyl chain intact

Note : Hydrogenolysis of the Boc group does not occur under these conditions .

Coupling Reactions

The deprotected amine serves as a nucleophile in cross-coupling or condensation reactions:

Reaction Type Reagents Product
Urea formation 1-Adamantyl isocyanate, DIPEA1-Adamantyl-3-(3-propylpiperazinyl)urea
Suzuki–Miyaura coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃Biaryl-piperazine derivatives

Key Finding : Coupling efficiency drops if steric bulk from the propyl group impedes reagent access .

Stability Under Basic Conditions

The hydrochloride salt converts to the free base in aqueous NaOH, enabling further functionalization:

Base pH Resulting Species
NaOH (1M) >10Free piperazine base (oil, unstable)

Handling Note : The free base is prone to oxidation and requires inert atmosphere storage .

Stereochemical Integrity

The (S)-configured 3-propyl group (CAS 1217448-65-1 ) influences reaction outcomes:

  • Racemization Risk : Minimal during Boc deprotection (retains >98% ee) .

  • Chiral Resolution : Enantiomeric excess preserved in amidation reactions .

Industrial-Scale Modifications

Adapted from BCP synthesis methodologies :

Process Scale Throughput
Continuous flow alkylation1 kg/day85% yield

Optimization : Propyl group introduction via Grignard addition to Boc-piperazinone shows scalability .

This compound's reactivity profile aligns with its role as a versatile intermediate in medicinal chemistry, particularly for CNS-targeted agents and enzyme inhibitors. Its stereochemistry and substituent effects demand tailored reaction conditions to maximize synthetic utility .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.33 g/mol
  • CAS Number : 928025-58-5

The compound is a piperazine derivative, characterized by its unique structural configuration that influences its interaction with biological systems. The tert-butyl and propyl groups contribute to its lipophilicity, enhancing its ability to cross biological membranes.

Biological Activities

Research indicates that tert-butyl 3-propylpiperazine-1-carboxylate hydrochloride exhibits various biological activities, making it a candidate for further investigation in pharmacology:

  • Neuropharmacological Effects : The compound has shown potential in modulating neurotransmitter systems, particularly serotonin receptors, which are crucial in mood regulation and neuroprotection. Its interactions with these receptors suggest a role in treating mood disorders and anxiety-related conditions .
  • Antimicrobial Properties : Preliminary studies indicate that piperazine derivatives can exhibit antibacterial activity against Gram-positive bacteria, including resistant strains like Staphylococcus aureus. This positions this compound as a candidate for developing new antimicrobial agents .

Synthetic Pathways

The synthesis of this compound typically involves several steps, including the formation of the piperazine ring and subsequent esterification reactions. The synthetic routes are crucial for optimizing yield and purity, which are essential for pharmacological testing.

Drug Development

The compound's unique properties make it a valuable asset in drug development:

  • Lead Compound for Antidepressants : Due to its activity at serotonin receptors, researchers are exploring its potential as a lead compound for developing novel antidepressants.
  • Antimicrobial Development : Given its antibacterial properties, there is ongoing research to modify its structure to enhance efficacy against resistant bacterial strains.
  • Pharmacokinetic Studies : The incorporation of piperazine moieties into drug candidates has been shown to improve solubility and metabolic stability, making this compound a focus for enhancing the pharmacokinetic profiles of new drugs .

Neuropharmacological Research

A study published in the Journal of Medicinal Chemistry explored the effects of various piperazine derivatives on serotonin receptor modulation. In vitro assays indicated that compounds similar to this compound exhibited significant binding affinity to serotonin receptors, suggesting potential therapeutic applications in treating depression and anxiety disorders .

Antimicrobial Activity Assessment

Research conducted on a series of piperazine derivatives reported that certain modifications led to enhanced antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). This study highlighted the importance of structural variations in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Piperazine derivatives with variations in alkyl chain length, stereochemistry, and functional groups are critical for structure-activity relationship (SAR) studies. Below is a systematic comparison:

Alkyl Chain Modifications

tert-Butyl 3-ethylpiperazine-1-carboxylate hydrochloride (CAS: 438050-08-9)
  • Molecular Formula : C₁₁H₂₂N₂O₂·HCl
  • Key Difference : Ethyl substituent at the 3-position instead of propyl.
tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride (CAS: 1384840-46-3)
  • Molecular Formula : C₁₀H₂₁ClN₂O₂
  • Molecular Weight : 236.74 g/mol
  • Key Difference : Methyl substituent at the 3-position.
  • Impact : Further reduction in chain length decreases steric hindrance, possibly enhancing binding to compact active sites. Purity exceeds 95%, indicating high synthetic reproducibility .
tert-Butyl 2-butylpiperazine-1-carboxylate (CAS: 1212133-43-1)
  • Key Difference : Butyl substituent at the 2-position.
  • Impact : Positional isomerism (2- vs. 3-substitution) and longer alkyl chain may significantly affect conformational flexibility and intermolecular interactions .

Stereochemical Variations

(S)-tert-Butyl 3-propylpiperazine-1-carboxylate (CAS: 928025-58-5)
  • Key Difference : S-configuration at the 3-position.
  • Impact : Chirality influences enantioselective interactions with biological targets. For example, the (S)-enantiomer may exhibit distinct pharmacokinetic profiles compared to the (R)-form .
(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride (CAS: 1217478-55-1)
  • Key Difference : Propyl substituent at the 2-position with S-configuration.
  • Impact : Combined positional and stereochemical differences could lead to divergent biological activities, such as altered receptor affinity or metabolic pathways .

Functional Group Additions

tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride
  • Molecular Formula : C₁₂H₂₄ClN₃O₂
  • Key Difference : Azetidine ring at the 4-position.
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 911705-40-3)
  • Molecular Formula : C₁₅H₂₀N₂O₃
  • Key Difference : Phenyl and oxo groups at the 2- and 3-positions.
  • Impact : Aromatic and electron-withdrawing groups modulate electronic properties, affecting solubility and reactivity in coupling reactions .

Multi-Functional Derivatives

(R)-1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate hydrochloride (CAS: 1251903-83-9)
  • Molecular Formula : C₁₁H₂₁ClN₂O₄
  • Molecular Weight : 280.75 g/mol
  • Key Difference : Dual Boc and methyl carboxylate groups.
  • Impact : Increased polarity due to additional carboxylate may enhance aqueous solubility but reduce blood-brain barrier penetration .

Research Findings and Implications

  • Alkyl Chain Length : Propyl derivatives exhibit balanced lipophilicity for drug-like properties, whereas shorter chains (methyl/ethyl) may improve solubility but reduce bioavailability .
  • Stereochemistry : Enantiomeric purity is critical for chiral drug development. For instance, (S)-configured analogs show distinct biological profiles compared to (R)-forms .
  • Functional Groups : Azetidine or phenyl additions introduce steric and electronic effects, enabling fine-tuning of target engagement .

Biological Activity

tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Profile

  • Molecular Formula : C13H26ClN2O2
  • Molecular Weight : 270.81 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperazine moiety is known for its role in modulating neurotransmitter receptors, which can influence various physiological processes.

Key Mechanisms:

  • Receptor Binding : The compound may interact with serotonin receptors, particularly the 5-HT7 receptor, which is implicated in mood regulation and cognitive functions .
  • Enzyme Inhibition : Similar piperazine derivatives have shown potential in inhibiting enzymes such as acetylcholinesterase, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Biological Activity and Therapeutic Applications

Research indicates that compounds with piperazine structures exhibit a range of biological activities, including:

1. Anticancer Activity

Piperazine derivatives have been studied for their anticancer properties. For instance, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. These compounds often induce apoptosis and inhibit tumor growth through multiple pathways .

2. Neurological Effects

Studies suggest that the modulation of serotonin receptors by piperazine derivatives can lead to significant improvements in conditions such as depression and anxiety. The ability to enhance neurotransmitter activity positions these compounds as potential candidates for psychiatric medications .

3. Antimicrobial Properties

Some piperazine-based compounds have shown effectiveness against fungal strains by inhibiting chitin synthase, a crucial enzyme for fungal cell wall integrity. This suggests potential applications in developing new antifungal agents .

Case Studies and Research Findings

A review of literature reveals several studies highlighting the efficacy of piperazine derivatives:

StudyFindings
Zhang et al. (2023)Identified a piperazine derivative with enhanced cytotoxicity against cancer cells compared to standard treatments .
Liu et al. (2024)Demonstrated dual inhibition of cholinesterases by a piperazine derivative, suggesting potential for Alzheimer's treatment .
Recent Synthesis StudiesFocused on mechanochemical methods to create novel piperazine compounds with improved biological profiles .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 3-propylpiperazine-1-carboxylate hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves functionalizing the piperazine ring with a propyl group, followed by Boc protection and subsequent hydrochloride salt formation. A general approach includes:

  • Step 1: Alkylation of piperazine with 1-bromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propyl group.
  • Step 2: Boc protection using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with catalytic DMAP, stirred at room temperature for 12–24 hours .
  • Step 3: Salt formation via HCl gas bubbling in anhydrous diethyl ether to yield the hydrochloride form. Optimization Tips:
  • Use ice-cooling during alkylation to minimize side reactions (e.g., over-alkylation) .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) to ensure complete Boc protection .

Q. How can purity and structural integrity be verified for this compound?

Key analytical methods include:

  • 1H/13C NMR: Confirm the presence of tert-butyl (δ ~1.4 ppm, singlet), piperazine protons (δ ~3.0–4.0 ppm), and propyl chain signals (δ ~0.9–1.6 ppm) .
  • HRMS (ESI): Validate molecular weight (e.g., [M+H]+ peak matching calculated mass within 3 ppm error) .
  • HPLC (C18 column): Assess purity (>95%) using a gradient of acetonitrile/water with 0.1% TFA .

Advanced Research Questions

Q. How can discrepancies in NMR data for tert-butyl 3-propylpiperazine-1-carboxylate derivatives be resolved during structural elucidation?

Discrepancies often arise from conformational flexibility or impurities:

  • Dynamic Effects: Piperazine rings exhibit chair-flip dynamics, leading to split signals. Use variable-temperature NMR (e.g., 25°C to −40°C) to coalesce split peaks .
  • Trace Solvents: Residual DMF or THF may obscure signals. Employ rigorous drying (e.g., high-vacuum desiccation) and deuterated solvent exchange .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., tert-butyl 3-methylpiperazine-1-carboxylate) to identify expected shifts .

Q. What strategies mitigate hygroscopicity issues during storage and handling of this hydrochloride salt?

The compound’s hygroscopic nature can compromise stability:

  • Storage: Keep under inert gas (Ar/N₂) in sealed vials with desiccants (e.g., silica gel) at −20°C .
  • Handling: Use a glovebox with <5% humidity for weighing. Pre-dry glassware at 120°C before use .
  • Lyophilization: For long-term stability, convert to a free base and re-form the hydrochloride salt as needed .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., receptors or enzymes)?

  • Docking Studies: Use software like AutoDock Vina to model binding poses against target proteins (e.g., serotonin receptors). Parameterize the ligand with Gaussian09-optimized geometries at the B3LYP/6-31G* level .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding and hydrophobic interactions .
  • SAR Comparison: Compare with analogs (e.g., tert-butyl 3-phenylpiperazine-1-carboxylate) to identify critical substituent effects on binding affinity .

Methodological Considerations

Q. What solvent systems are optimal for recrystallizing this compound to achieve high enantiomeric purity?

  • Solvent Screening: Test mixtures like ethyl acetate/hexane (1:3) or methanol/water (4:1). Slow evaporation at 4°C often yields well-defined crystals .
  • Chiral Resolution: For enantiopure forms, employ chiral columns (e.g., Chiralpak IA) with heptane/ethanol (85:15) .

Q. How can reaction scalability be improved without compromising yield or purity?

  • Flow Chemistry: Use continuous-flow reactors for Boc protection to enhance mixing and reduce reaction time .
  • Catalytic Alternatives: Replace stoichiometric bases (e.g., K₂CO₃) with polymer-supported bases (e.g., PS-BEMP) for easier purification .

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